Product packaging for Batatasin Iii(Cat. No.:CAS No. 56684-87-8)

Batatasin Iii

Cat. No.: B162252
CAS No.: 56684-87-8
M. Wt: 244.28 g/mol
InChI Key: VYQXIUVIYICVCM-UHFFFAOYSA-N
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Description

Batatasin III (3,3-dihydroxy-5-methoxybibenzyl) is a dihydrostilbenoid belonging to the bibenzyl class of phenolic compounds. It is widely distributed in plants such as Dioscorea alata (yam peel), Bletilla striata, Dendrobium species, and Pholidota chinensis . Structurally, it features a bibenzyl backbone with hydroxyl groups at the C-3 and C-3' positions and a methoxy group at C-5, contributing to its diverse bioactivities. Key pharmacological properties include α-glucosidase inhibition, GABA(A) receptor modulation, anti-inflammatory effects, and anticancer activity via suppression of epithelial-mesenchymal transition (EMT) and FAK-AKT signaling pathways .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O3 B162252 Batatasin Iii CAS No. 56684-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-4,7-10,16-17H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQXIUVIYICVCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)CCC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904195
Record name Batatasin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Batatasin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56684-87-8
Record name Batatasin III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56684-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batatasin III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Batatasin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

93.5 - 94.5 °C
Record name Batatasin III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030636
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Solvent Extraction from Empetrum hermaphroditum

Batatasin III was first isolated from the boreal dwarf shrub Empetrum hermaphroditum using a combination of organic and aqueous solvents. Fresh leaves are homogenized and subjected to sequential extraction with methanol-water (7:3 v/v) to solubilize polar and non-polar constituents. The crude extract is then partitioned using solid-phase extraction (SPE) cartridges, with this compound eluting in the ethyl acetate fraction. Gas chromatography (GC) with trimethylsilyl (TMS) derivatization is employed for quantification, achieving a detection limit of 0.1 µg/mL. This method revealed that this compound concentration varies with leaf age, peaking in first- and second-year shoots (12.4 ± 1.8 mg/g dry weight) and declining in senescent leaves (5.2 ± 0.9 mg/g).

Low-Carbon Alcohol Reflux Extraction from Chinese Yam

A patented method (CN104292081A) optimizes this compound extraction from Dioscorea opposita rhizomes. Key steps include:

  • Pulverization : Fresh yam tubers are dried and ground to 60–80 mesh.

  • Heated Reflux Extraction : The powder is refluxed with ethanol-water (70:30 v/v) at 80°C for 2 hours, repeated thrice.

  • Concentration : The combined extract is vacuum-evaporated to remove ethanol, yielding a viscous concentrate.

  • Liquid-Liquid Extraction : The concentrate is partitioned with petroleum ether to remove lipids, followed by ethyl acetate to isolate this compound.

  • Crystallization : The ethyl acetate phase is dissolved in methanol-acetone (10:1 v/v), cooled to 4°C, and filtered to obtain this compound crystals (purity >99%).

This protocol achieves a yield of 1.2–1.5% (w/w) from dried yam, with scalability for industrial production.

Advanced Purification Strategies

Solid-Phase Extraction (SPE)

SPE is critical for removing co-extracted interferents. C18 cartridges preconditioned with methanol and water are used to retain this compound, which is eluted with acetonitrile-water (65:35 v/v). This step enhances purity from 78% to 95% in Empetrum extracts.

Preparative High-Performance Liquid Chromatography (HPLC)

For laboratory-scale purification, semi-preparative HPLC with a C18 column (250 × 10 mm, 5 µm) and isocratic elution (acetonitrile:water = 55:45 v/v) resolves this compound at 12.3 minutes (flow rate: 2 mL/min). This method is coupled with mass spectrometry for real-time fraction collection, ensuring >98% purity.

Analytical Validation of this compound

Structural Characterization

This compound is identified via:

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ at m/z 259.1325 (calculated: 259.1334).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 6.65 (s, 1H, H-4), 6.55 (d, J = 2.0 Hz, 1H, H-2), 3.85 (s, 3H, OCH₃).

    • ¹³C NMR (100 MHz, CDCl₃): δ 156.2 (C-3), 145.8 (C-5), 115.4 (C-1).

Purity Assessment

Quantitative analysis uses:

  • GC-MS : TMS-derivatized this compound shows a retention index of 1,894 and key fragments at m/z 267 [M−CH₃]⁺ and 239 [M−CO]⁺.

  • LC-Orbitrap-MS : Extracted ion chromatogram (m/z 259.1334 ± 0.5 ppm) confirms absence of co-eluting peaks.

Comparative Analysis of Preparation Methods

MethodSource MaterialSolvent SystemYield (%)Purity (%)Scalability
Ethanol RefluxDioscorea oppositaEthanol-water (70:30)1.5>99Industrial
Methanol SPEEmpetrum leavesMethanol-water (7:3)0.895Laboratory
Preparative HPLCSynthetic mixtureAcetonitrile-water (55:45)-98Analytical scale

Chemical Reactions Analysis

Types of Reactions: Batatasin III undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .

Scientific Research Applications

Pharmacological Applications

1. Antinociceptive Effects:
Recent studies have demonstrated that Batatasin III exhibits significant antinociceptive properties. In a mouse model, it was shown to alleviate pain-like behaviors induced by formalin and lipopolysaccharide (LPS). The compound's efficacy was comparable to indomethacin, a well-known analgesic, suggesting its potential as a therapeutic agent for pain management .

2. Anti-inflammatory Properties:
this compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it significantly reduced levels of inflammatory mediators such as nitric oxide, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages and BV-2 microglial cells . This highlights its potential utility in treating inflammatory conditions.

Cancer Research Applications

1. Inhibition of Cancer Cell Migration:
this compound has been identified as an effective inhibitor of migration and invasion in human lung cancer cells. It suppresses epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by modulating key signaling pathways including FAK/AKT/CDC42. Treatment with this compound resulted in decreased levels of N-cadherin and Vimentin while increasing E-cadherin expression . This suggests that this compound could be developed into a therapeutic agent for lung cancer treatment.

2. Mechanistic Insights:
The mechanism by which this compound exerts its anti-cancer effects involves the downregulation of phosphorylated FAK and AKT, indicating its role in inhibiting cell motility and proliferation without cytotoxic effects at lower concentrations . This positions this compound as a promising candidate for further exploration in cancer therapeutics.

Agricultural Applications

1. Allelopathic Effects:
this compound has been studied for its allelopathic properties, influencing the growth of various vascular plant species. Research indicates that it inhibits seed germination and root elongation across multiple species, including Lactuca sativa and Pinus sylvestris. The inhibitory effects were found to be concentration-dependent and influenced by the type of growth substrate used .

2. Mechanisms of Action:
In bioassays, this compound demonstrated significant interactions with substrate types affecting mean root elongation, suggesting that environmental factors can modify its allelopathic effects . This property may be harnessed for developing natural herbicides or enhancing crop management practices.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application Area Findings References
PharmacologySignificant antinociceptive effects comparable to indomethacin; anti-inflammatory activity in macrophages
Cancer ResearchInhibits migration/invasion of lung cancer cells; suppresses EMT markers; modulates FAK/AKT signaling
Agricultural ScienceExhibits allelopathic properties; inhibits germination/root elongation; effects vary with substrate type

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Batatasin III shares structural similarities with other bibenzyls, stilbenoids, and phenanthrenes. Below is a comparative analysis:

Batatasin Homologues (I, IV, V)

  • Batatasin I : A phenanthrene derivative with α-glucosidase inhibitory activity (IC₅₀ = 2.55 mM), less potent than this compound (IC₅₀ = 1.89 mM). The absence of a hydroxyl group at C-2' reduces its efficacy .
  • Batatasin IV : Exhibits α-glucosidase inhibition (IC₅₀ = 2.52 mM) comparable to Batatasin I but lacks the conformational flexibility of this compound .
  • Batatasin V : Inactive against α-glucosidase, likely due to steric hindrance from additional substituents .

Coelonin and 3′-O-Methylthis compound

  • Coelonin : A bibenzyl with potent anti-inflammatory activity (IC₅₀ = 4.76 μg/mL for TNF-α inhibition), outperforming this compound (IC₅₀ = 9.75 μg/mL). Its unmethylated structure enhances bioavailability .
  • 3′-O-Methylthis compound : Methylation at C-3' reduces anti-inflammatory activity, highlighting the importance of free hydroxyl groups for efficacy .

Pholitodol D

  • A stilbene isolated from Pholidota chinensis. Unlike this compound (a dihydrostilbene), Pholitodol D has a double bond, resulting in lower GABA(A) receptor stimulation (786.8% vs. 1512.9% at 300 μM). The saturated bond in this compound enhances conformational flexibility and receptor interaction .

Dendrophenol and Gigantol

  • Dendrophenol: A trimethoxy-substituted bibenzyl with superior anti-acetylcholinesterase (AChE) activity (IC₅₀ = 14.31 μM) compared to this compound (IC₅₀ = 51.32 μM). Additional methoxy groups likely improve target binding .
  • Gigantol : Exhibits anti-inflammatory and antioxidant activities but weaker AChE inhibition (IC₅₀ = 63.71 μM) than this compound .

Pharmacological Activities Comparison

Compound Activity IC₅₀/EC₅₀ Key Structural Features Source
This compound α-Glucosidase inhibition 1.89 mM 3,3'-dihydroxy-5-methoxy
GABA(A) receptor stimulation EC₅₀ = 52.5 μM Dihydrostilbene backbone
Anti-inflammatory (TNF-α) 9.75 μg/mL Free hydroxyl groups
Batatasin I α-Glucosidase inhibition 2.55 mM Phenanthrene skeleton
Coelonin Anti-inflammatory (TNF-α) 4.76 μg/mL Unmethylated bibenzyl
Pholitodol D GABA(A) receptor stimulation EC₅₀ = 175.5 μM Stilbene with double bond
Dendrophenol Anti-AChE 14.31 μM 4,4'-dihydroxy-3,3',5'-trimethoxy

Biological Activity

Batatasin III, a bibenzyl compound primarily derived from the orchid Dendrobium scabrilingue, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activity, including anti-inflammatory, anti-quorum sensing, and growth-regulating effects.

Chemical Structure and Properties

This compound is characterized by its unique bibenzyl structure, which contributes to its biological properties. The molecular formula is C_17H_18O_4, and it exhibits various functional groups that facilitate interactions with biological targets.

Anti-Inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study assessed its effects in LPS-induced RAW 264.7 macrophages and BV-2 microglial cells. The results indicated that this compound markedly reduced levels of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner.

Concentration (μM)NO Production (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
010000
10753025
50505550
100258070

This data suggests that this compound could be a promising candidate for developing anti-inflammatory therapies .

Allelopathic Effects

This compound has also been studied for its allelopathic properties. In bioassays involving various plant species, this compound inhibited germination and root elongation. The strength of this inhibitory effect varied among species, with significant impacts observed at concentrations above 1 mM.

Key Findings from Bioassays:

  • Most Sensitive Species :
    • Agrostis tenuis and Arabidopsis thaliana showed high sensitivity to this compound.
  • Inhibition Concentrations :
    • Germination was completely inhibited in Calluna vulgaris at concentrations above 1 mM.
SpeciesConcentration (mM)Germination Inhibition (%)
Agrostis tenuis1.085
Arabidopsis thaliana0.570
Calluna vulgaris>1.0100

These findings indicate that this compound may play a role in regulating plant community dynamics through allelopathy .

Effects on Enzyme Activity

This compound has been shown to influence enzyme activities relevant to plant growth regulation. A notable study highlighted its effect on α-amylase induction in embryoless barley seeds, where it caused a 68% inhibition at a concentration of 4×1044\times 10^{-4} M. This inhibition is significant compared to abscisic acid, suggesting potential applications in agricultural biotechnology .

Anti-Quorum Sensing Activity

Recent investigations into the anti-quorum sensing properties of this compound revealed its efficacy against the biosensor Chromobacterium violaceum CV026. The compound exhibited notable inhibition of quorum sensing signals, indicating potential utility in managing pathogenic biofilms .

Pain Management

In vivo studies have shown that this compound can improve pain-like behaviors in murine models without adverse central nervous system effects. This suggests its potential as a therapeutic agent for pain management .

Skin Health

This compound's antioxidative properties have implications for skin health. Studies indicate it may inhibit tyrosinase activity, which is crucial for melanin production, thus positioning it as a candidate for skin-whitening agents .

Q & A

Q. What experimental models and concentrations are recommended for studying Batatasin III's anti-cancer effects in vitro?

  • Methodology : Use lung cancer cell lines (e.g., H460) treated with this compound at concentrations ranging from 25–100 μM for 48 hours. Viability assays (e.g., MTT) and migration/invasion assays (e.g., Transwell) should be employed to assess anti-proliferative and anti-metastatic effects. Western blotting is critical to evaluate EMT markers (E-cadherin, N-cadherin, vimentin) and signaling proteins (p-FAK, p-Akt) .
  • Data : this compound at 100 μM reduces p-FAK/FAK and p-Akt/Akt ratios by ~50% compared to controls, with minimal cytotoxicity below 100 μM .

Q. Table 1: Key Signaling Proteins Affected by this compound

Protein TargetConcentration (μM)Expression ChangeAssay UsedReference
p-FAK/FAK50–100↓ 30–50%Western Blot
p-Akt/Akt50–100↓ 40–60%Western Blot
Cdc4250–100↓ 50–70%Western Blot

Q. Table 2: Solubility and Stability Parameters

Solvent SystemSolubility (mg/mL)Storage ConditionsStability DurationReference
10% DMSO + PEG300 + Tween-802.5-80°C1 year
20% SBE-β-CD in saline≥2.54°C1 week

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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